molecular formula C18H15NO3 B3483837 4-ethoxyphenyl 2-quinolinecarboxylate

4-ethoxyphenyl 2-quinolinecarboxylate

Cat. No.: B3483837
M. Wt: 293.3 g/mol
InChI Key: KPAFOONORWCFGZ-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 2-quinolinecarboxylate is a chemical compound based on the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are extensively investigated for their diverse biological activities. Related compounds, such as those featuring a 4-quinolinecarboxylic acid core, have been identified as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a recognized target in anticancer and immunosuppressive therapy . The 2- and 4- quinolinecarboxylate pharmacophore is a common feature in molecules studied for their effects on biological systems, including photosynthetic electron transport (PET) and antimycobacterial activity . The specific substitution pattern on the quinoline core, particularly at the 2-position, is critical for modulating the compound's interactions with enzymatic targets and its overall physicochemical properties . This product is intended for research purposes only, providing a building block for the synthesis and development of novel bioactive molecules. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxyphenyl) quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-21-14-8-10-15(11-9-14)22-18(20)17-12-7-13-5-3-4-6-16(13)19-17/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAFOONORWCFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Advanced Spectroscopic Analysis of 4 Ethoxyphenyl 2 Quinolinecarboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-ethoxyphenyl 2-quinolinecarboxylate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign the chemical environment of each nucleus.

Elucidation of Proton and Carbon Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the ethoxy group, and the phenoxy ring. The aromatic region will be complex due to the coupling between adjacent protons on both the quinoline and phenyl rings.

Quinoline Protons: The protons on the quinoline ring typically appear in the range of δ 7.5-9.0 ppm. The proton at the C3 position is expected to be a doublet, coupled to the H4 proton. The H8 proton is often shifted downfield due to the influence of the nitrogen atom. uncw.edu

Phenoxy Protons: The protons on the 4-ethoxyphenyl group will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Ethoxy Protons: The ethoxy group will show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of their coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms.

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-175 ppm.

Quinoline Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), with carbons adjacent to the nitrogen atom showing characteristic shifts. researchgate.net

Phenoxy Carbons: The carbons of the 4-ethoxyphenyl ring will also be in the aromatic region, with the carbon attached to the ethoxy group being shielded.

Ethoxy Carbons: The methylene and methyl carbons of the ethoxy group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline H-3~8.3 (d)~122
Quinoline H-4~8.1 (d)~138
Quinoline H-5~7.8 (m)~130
Quinoline H-6~7.6 (m)~128
Quinoline H-7~7.9 (m)~130
Quinoline H-8~8.2 (d)~129
Quinoline C-2 (C=O)-~164
Quinoline C-4a-~148
Quinoline C-8a-~146
Phenoxy H-2', H-6'~7.1 (d)~122
Phenoxy H-3', H-5'~6.9 (d)~115
Phenoxy C-1'-~145
Phenoxy C-4'-~158
Ethoxy -CH₂-~4.1 (q)~64
Ethoxy -CH₃~1.4 (t)~15

Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would clearly show the correlation between the H-3 and H-4 protons of the quinoline ring, as well as the coupling between the protons on the ethoxy group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the carbon signal for the ethoxy methylene group could be unequivocally identified by its correlation with the quartet signal of the methylene protons in the ¹H spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic bands for the ester, aromatic rings, and ether linkages.

C=O Stretch: A strong absorption band in the IR spectrum is anticipated in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester and ether linkages are expected to appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C and C-H Bending: The stretching vibrations of the C=C bonds in the quinoline and phenyl rings are expected to be observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will give rise to bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic rings. nih.gov

Quinoline Ring Vibrations: The quinoline ring itself has characteristic vibrational modes that would be present in both the IR and Raman spectra. researchgate.net

Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch3000-2850MediumMedium
C=O Stretch (Ester)1730-1715StrongMedium
Aromatic C=C Stretch1600-1450Medium-StrongStrong
C-O Stretch (Ester & Ether)1300-1000StrongMedium
Quinoline Ring Breathing~1030MediumStrong
Out-of-plane C-H Bend900-690StrongWeak

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. researchgate.netnih.gov For this compound (C₁₈H₁₅NO₃), the expected exact mass can be calculated.

The molecular formula leads to an expected monoisotopic mass of approximately 293.1052 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 294.1125. The high resolution of the measurement allows for the confident confirmation of the molecular formula.

Data Table: Calculated HRMS Data

Ion Calculated m/z
[M]⁺293.1052
[M+H]⁺294.1125
[M+Na]⁺316.0944

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester bond, leading to fragments corresponding to the quinoline-2-carbonyl cation and the 4-ethoxyphenoxy radical or cation. chempap.org

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound is currently available in open literature, analysis of the crystal structure of the closely related phenyl quinoline-2-carboxylate provides significant insight into the likely solid-state conformation. bohrium.comresearchgate.netdoaj.org

Analysis of Molecular Geometry and Conformation in the Crystalline State

Based on the structure of phenyl quinoline-2-carboxylate, it is anticipated that the quinoline ring system in this compound will be essentially planar. The ester group and the attached phenyl ring will likely be twisted out of the plane of the quinoline ring.

Data Table: Anticipated Crystallographic Parameters (based on analogs)

Parameter Anticipated Value/System
Crystal SystemMonoclinic
Space GroupP2₁/c or similar
Key Torsion Angle (Quinoline-Ester)40-60°
Dominant Intermolecular Interactionsπ-π stacking, C-H···O hydrogen bonds

Investigation of Supramolecular Interactions and Crystal Packing

Detailed research findings on analogous compounds reveal a recurring pattern of hydrogen bonding. For instance, in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H⋯N hydrogen bonds, forming chains that propagate along a specific crystallographic axis. These primary chains are further interconnected by weaker C—H⋯O interactions, resulting in the formation of extensive two-dimensional networks. nih.gov This cooperative interplay of strong and weak hydrogen bonds is a common motif in the crystal engineering of carboxylic acid-containing heterocycles.

In a related ester, ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, both inter- and intramolecular C–H⋯O hydrogen bonds are observed. nih.gov The presence of the flexible ethyl carboxylate group can lead to disorder in the crystal structure, where the chain may adopt multiple conformations. nih.gov The dihedral angle between the quinoline ring system and the phenyl ring is a critical parameter, influencing how the molecules pack together. For ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, this angle is reported to be 43.34(1)°. nih.gov

Based on these analogous structures, it can be inferred that the crystal packing of this compound would likely be governed by a combination of C—H⋯O hydrogen bonds involving the ethoxy and carboxylate groups, and π-π stacking interactions between the quinoline and ethoxyphenyl rings. The specific arrangement would maximize these stabilizing interactions to form a densely packed and stable crystalline solid.

Table of Crystallographic Data for Analogous Compounds

Parameter2-(4-Methylphenyl)quinoline-4-carboxylic acid nih.govethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate nih.gov
Molecular Formula C17H13NO2C21H21NO5
Mr 263.28367.39
Crystal System MonoclinicTriclinic
Space Group P21/cP-1
a (Å) 4.1001 (6)8.3444 (3)
b (Å) 15.3464 (11)9.3508 (4)
c (Å) 20.3037 (17)12.2723 (5)
α (°) 90104.079 (2)
β (°) 90.859 (9)97.282 (2)
γ (°) 9093.904 (2)
V (Å3) 1277.4 (2)916.43 (6)
Z 42

Computational and Theoretical Investigations of 4 Ethoxyphenyl 2 Quinolinecarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly powerful for studying quinoline (B57606) derivatives.

DFT calculations are employed to investigate the electronic structure of quinoline derivatives. These calculations can determine bond lengths, bond angles, and the distribution of electron density within the molecule. For instance, in studies of various quinoline derivatives, DFT has been used to show the delocalization of π-electrons across the quinoline ring system. arabjchem.org The calculated carbon-nitrogen bond distances in the quinoline ring are typically found to be intermediate between single and double bonds, which is indicative of this extended π-electron delocalization. arabjchem.org

The distribution of charge is often visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Calculated Bond Lengths in Quinoline Derivatives

Bond Typical Calculated Length (Å) Reference
C4-N7 1.3608 arabjchem.org
C8-N7 1.3190 arabjchem.org
C1-C6 1.3777 arabjchem.org
C5-C6 1.4168 arabjchem.org
C4-C5 1.4211 arabjchem.org

Data is illustrative for quinoline derivatives and not specific to 4-ethoxyphenyl 2-quinolinecarboxylate.

Natural Bond Orbital (NBO) analysis is another technique used to study hyperconjugative interactions and charge transfer within the molecule. arabjchem.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic charge transfer. nih.gov

For quinoline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. These values are then used to calculate various global reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity. arabjchem.orgrsc.org These descriptors provide quantitative measures of the molecule's reactivity. arabjchem.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Quinoline Derivative

Parameter Definition Typical Calculated Value (eV) Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.5 researchgate.net
Energy Gap (ΔE) ELUMO - EHOMO 4.0 nih.govresearchgate.net
Ionization Potential (I) -EHOMO 6.5 arabjchem.org
Electron Affinity (A) -ELUMO 2.5 arabjchem.org
Chemical Hardness (η) (I - A) / 2 2.0 arabjchem.org
Electronegativity (χ) (I + A) / 2 4.5 rsc.org

Data is illustrative for quinoline derivatives and not specific to this compound.

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of quinoline derivatives, providing insights into their electronic transitions. rsc.orgresearchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. ekb.eg Calculated ¹H and ¹³C NMR chemical shifts for quinoline derivatives have shown good correlation with experimental data. researchgate.net These calculations can aid in the structural elucidation of newly synthesized compounds.

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Quinoline Derivative

Carbon Atom Experimental Shift (ppm) Calculated Shift (ppm) Reference
C2 159.8 160.6 researchgate.net
C4 148.5 149.2 researchgate.net
C5 128.9 129.5 researchgate.net
C8 122.1 122.8 researchgate.net

Data is illustrative for a substituted quinoline and not specific to this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformations and the energy barriers between them.

In the context of quinoline derivatives, MD simulations have been used to study their interactions with biological macromolecules, such as enzymes. nih.govmdpi.comnih.gov These simulations provide insights into the stability of protein-ligand complexes and the flexibility of different regions of the molecule. mdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the dynamic behavior of the system. nih.gov

Reaction Mechanism Elucidation and Energetics via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and determining their energetics. For the synthesis of quinoline derivatives, such as through the Combes quinoline synthesis, computational studies can map out the entire reaction pathway. wikipedia.org

DFT calculations can be used to identify transition states and intermediates along the reaction coordinate. acs.org By calculating the energies of these species, the activation energies for each step of the reaction can be determined, providing a detailed understanding of the reaction kinetics. acs.org For example, studies on the reaction of hydroxyl radicals with quinoline have used DFT to calculate the activation barriers for attack at different carbon atoms. acs.orgnd.edu

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. While often used in the context of biological activity (QSAR), QSPR can also be applied to non-biological attributes.

For quinoline derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. These models are typically built using a set of known compounds (a training set) and then validated using an independent set of compounds (a test set). nih.gov The descriptors used in QSPR models can be derived from computational chemistry, including electronic, steric, and topological parameters.

Advanced Applications and Functionalization Potential in Materials Science Non Biological

Ligand Design in Coordination Chemistry

The quinoline-2-carboxylate moiety is a well-established bidentate ligand, capable of coordinating with a variety of metal ions through the nitrogen atom of the quinoline (B57606) ring and one of the oxygen atoms of the carboxylate group. This coordination ability is the foundation for its potential in creating diverse metal complexes and metal-organic frameworks (MOFs).

The synthesis of metal complexes with 4-ethoxyphenyl 2-quinolinecarboxylate would likely involve the reaction of the corresponding carboxylic acid or its salt with a suitable metal salt in an appropriate solvent. The resulting complexes could feature various coordination geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions.

Characterization of these hypothetical complexes would typically involve a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center, evidenced by a shift in the characteristic carbonyl stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination environment of the metal ion.

Elemental Analysis: To confirm the stoichiometric composition of the synthesized complexes.

A hypothetical data table for the characterization of such a complex is presented below.

Table 1: Hypothetical Characterization Data for a Metal Complex of this compound

Compound Formula FT-IR (cm⁻¹) ν(C=O) ¹H NMR (ppm) Appearance
[Cu(4-EtOPh-2-QcO)₂] C₃₆H₂₈CuN₂O₆ ~1650 Paramagnetic Blue or Green Solid
[Zn(4-EtOPh-2-QcO)₂] C₃₆H₂₈N₂O₆Zn ~1660 Signals corresponding to ligand protons Colorless Solid

(This data is illustrative and not based on experimental results)

Metal complexes derived from quinoline ligands are known to exhibit catalytic activity in various organic transformations. researchgate.net For instance, palladium- and copper-based catalysts are widely used in cross-coupling reactions. Complexes of this compound could potentially be explored as catalysts in reactions such as Suzuki-Miyaura couplings, Heck reactions, or oxidation reactions. The electronic properties of the 4-ethoxyphenyl group might influence the catalytic activity of the metal center.

Photophysical Properties and Luminescence Studies

The extended π-conjugated system of the quinoline ring suggests that this compound and its metal complexes could possess interesting photophysical properties.

Quinoline derivatives are known to be fluorescent. Upon excitation with ultraviolet or visible light, this compound would be expected to exhibit photoluminescence. The wavelength of the emitted light would depend on the specific electronic structure of the molecule. Coordination to a metal ion can significantly alter the photoluminescence properties, sometimes leading to phosphorescence, particularly with heavy metal ions.

Electroluminescence, the emission of light in response to an electric current, is the fundamental property utilized in organic light-emitting diodes (OLEDs).

Organic molecules with high fluorescence quantum yields and suitable energy levels are essential for OLED applications. nih.gov The compound this compound could potentially serve as an emitter or a host material in an OLED device. Its performance would depend on its quantum efficiency, color purity, and thermal and photochemical stability.

Table 2: Hypothetical Photophysical Data

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
This compound ~320 ~400 Not Reported
Metal Complex Variable Variable Not Reported

(This data is illustrative and not based on experimental results)

Development as Chemo-sensors for Specific Non-Biological Analytes

The design of chemosensors often relies on a molecule that can selectively bind to an analyte, resulting in a measurable change in a physical property, such as color or fluorescence. The quinoline moiety, with its nitrogen and oxygen donor atoms, provides a potential binding site for metal ions.

The interaction of this compound with a specific metal ion could lead to a "turn-on" or "turn-off" fluorescent response, making it a candidate for a selective and sensitive chemosensor. researchgate.net The selectivity for a particular metal ion would be governed by the size of the binding cavity, the electronic properties of the ligand, and the coordination preference of the metal ion.

Role as Building Blocks in Polymer Chemistry and Advanced Materials Fabrication

The intrinsic properties of the quinoline nucleus, combined with the functional versatility of the ester linkage, position this compound as a compelling candidate for a building block in the realm of polymer chemistry and the fabrication of advanced materials. Although specific polymerization studies involving this exact molecule are not extensively documented in public literature, its structural components suggest significant potential based on the well-established chemistry of quinoline and its derivatives. rsc.orgmdpi.commdpi.com

Quinoline and its derivatives are recognized for their utility in creating functional materials. mdpi.commdpi.com The planarity and aromaticity of the quinoline ring system can be exploited to introduce rigidity and specific electronic properties into a polymer backbone. The nitrogen atom within the quinoline ring offers a site for hydrogen bonding, quaternization, or metal coordination, which can be leveraged to create polymers with tailored solubility, self-assembly characteristics, or catalytic activity. The synthesis of quinoline derivatives is a mature field of study, with numerous methods available to create a wide array of substituted quinolines for various applications. rsc.orgslideshare.netscispace.comacs.org

The 2-quinolinecarboxylate structure, in particular, offers several avenues for incorporation into polymeric chains. The carboxylate group is a versatile functional handle for polymerization reactions. For instance, it can be:

Converted to an acyl chloride: This reactive intermediate can readily participate in condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature the rigid quinoline unit as a recurring motif in the main chain.

Used in transesterification reactions: With appropriate catalysts, the ethoxy group can be displaced by a diol in a step-growth polymerization process, again integrating the quinoline core into the polymer backbone.

Reduced to a hydroxyl group: The ester can be chemically reduced to a primary alcohol. This di-functionalized molecule (with the quinoline nitrogen as another potential reactive site) could then be used as a monomer in the synthesis of polyurethanes or other polymer architectures.

The 4-ethoxyphenyl group also plays a crucial role. The ethoxy substituent enhances solubility in organic solvents, which is often a critical factor for solution-based polymer processing. Furthermore, the phenyl ring can engage in π-stacking interactions, which can influence the morphology and intermolecular forces within the resulting polymer, potentially leading to materials with interesting liquid crystalline or charge-transport properties.

The functionalization of the quinoline ring itself presents another layer of possibility for creating advanced materials. mdpi.comrsc.orgnih.gov Strategic modifications to the quinoline core of this compound prior to polymerization could be used to fine-tune the properties of the final material. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic and photophysical properties, making the resulting polymers suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below outlines the potential roles of the different structural components of this compound in polymer synthesis.

Structural ComponentPotential Role in Polymer ChemistryResulting Polymer Properties
Quinoline Nucleus Rigid, planar monomer unitEnhanced thermal stability, specific electronic and photophysical properties, potential for metal coordination
2-Carboxylate Ester Reactive site for condensation or step-growth polymerizationFormation of polyesters, polyamides; incorporation of the quinoline unit into the polymer backbone
4-Ethoxyphenyl Group Modifies solubility and intermolecular interactionsImproved processability, potential for liquid crystalline phases through π-stacking

Investigations into Surface Chemistry and Adsorption Phenomena

While direct experimental studies on the surface chemistry and adsorption behavior of this compound are not prevalent in the reviewed literature, the chemical nature of the molecule allows for well-founded postulations regarding its potential interactions with various surfaces. The adsorption characteristics of quinoline and its derivatives have been the subject of both experimental and theoretical investigations, providing a basis for understanding how this specific compound might behave. researchgate.netnih.govtandfonline.com

The adsorption of quinoline has been studied on materials such as graphite (B72142) oxide and activated carbons. researchgate.nettandfonline.com These studies reveal that the oxygen-containing functional groups on the surface of the adsorbent play a critical role in the adsorption process. researchgate.net This suggests that this compound, with its ester and ether oxygen atoms, would likely exhibit significant interaction with surfaces that are rich in acidic or basic sites, or those capable of hydrogen bonding.

Density functional theory (DFT) studies on the adsorption of quinoline on metal surfaces like platinum, palladium, and rhodium have shown that the molecule tends to adsorb preferentially on specific sites, with the orientation and strength of the interaction being metal-dependent. nih.gov The quinoline ring in this compound would be expected to interact with metal surfaces in a similar fashion, with the electron-rich aromatic system playing a key role in the adsorption process.

The Quinoline Moiety: The nitrogen atom in the quinoline ring can act as a Lewis base, interacting with acidic sites on a surface. The aromatic π-system can also engage in π-π stacking interactions with graphitic or other aromatic surfaces, as well as cation-π interactions.

The Carboxylate Group: The ester functionality introduces polarity and the potential for hydrogen bonding via its carbonyl oxygen. This group can interact strongly with hydroxylated surfaces (e.g., silica (B1680970), metal oxides) or with surfaces that have been functionalized with amine or other hydrogen-donating groups.

The Ethoxyphenyl Group: The ether oxygen adds another site for potential hydrogen bonding. The phenyl ring provides an additional aromatic system for π-π interactions, and the ethoxy group can influence the molecule's orientation on the surface due to steric effects and its own electronic properties.

The interplay of these functional groups suggests that this compound could be a versatile molecule for surface modification. For example, it could be used to functionalize nanoparticles, passivate metal surfaces to prevent corrosion, or act as a coupling agent between an inorganic substrate and an organic overlayer. The pH of the surrounding medium could also play a significant role in its adsorption, particularly if hydrolysis of the ester were to occur, creating a quinoline-2-carboxylic acid, which would have a pH-dependent charge. nih.gov

The potential adsorption interactions are summarized in the table below.

Surface TypePotential Interaction Mechanism with this compound
Metal Oxides (e.g., SiO₂, Al₂O₃) Hydrogen bonding between surface hydroxyl groups and the ester/ether oxygens.
Graphitic Materials (e.g., Graphene, Carbon Nanotubes) π-π stacking interactions between the quinoline and phenyl rings and the graphitic surface.
Metal Surfaces (e.g., Au, Ag, Pt) Interaction of the nitrogen lone pair and the aromatic π-system with the metal d-orbitals.
Functionalized Surfaces (e.g., with -NH₂ or -COOH groups) Hydrogen bonding or acid-base interactions.

Further research, including experimental adsorption isotherm studies and computational modeling, would be necessary to fully elucidate the surface chemistry and adsorption phenomena of this compound.

Future Research Directions and Challenges in 4 Ethoxyphenyl 2 Quinolinecarboxylate Research

Development of Innovative and Highly Efficient Synthetic Methodologies

The synthesis of quinoline-4-carboxylic acids, the parent structures of 4-ethoxyphenyl 2-quinolinecarboxylate, has traditionally relied on classic reactions like the Doebner and Pfitzinger condensations. researchgate.netimist.ma However, these methods often face limitations such as harsh reaction conditions, low yields, and the use of toxic reagents. imist.ma

Future research will undoubtedly focus on developing more innovative and efficient synthetic routes. Key areas of advancement include:

Novel Catalytic Systems: The exploration of new and more efficient catalysts, including metal-based and metal-free options, is crucial for improving reaction rates and selectivity. organic-chemistry.orgmdpi.com For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recovery. rsc.org

Synthetic MethodTraditional LimitationsFuture Innovations
Pfitzinger Reaction Basic conditions may not be suitable for all functional groups. nih.govDevelopment of milder reaction conditions and broader substrate scope.
Doebner Reaction Low yields for anilines with electron-withdrawing groups. nih.govacs.orgDoebner hydrogen-transfer reaction to improve yields with a wider range of anilines. nih.govacs.org
General Synthesis Use of toxic reagents and solvents, long reaction times. imist.maMicrowave-assisted synthesis, solvent-free reactions, use of green catalysts. researchgate.netimist.ma

Exploration of Advanced Spectroscopic and Analytical Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and function of this compound requires the use of advanced analytical techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for structural confirmation, in-situ techniques offer real-time insights into reaction pathways. mdpi.comnih.gov

Future research should focus on the application of techniques such as:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable information about the reaction mechanism. researchgate.netrsc.org

Process Analytical Technology (PAT): The integration of in-line and on-line analytical tools to monitor and control the synthesis process can lead to improved consistency, yield, and product quality.

Advanced Mass Spectrometry Techniques: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to detect and characterize transient intermediates, offering crucial clues about the reaction pathway. rsc.org

Expansion of Sophisticated Computational Models for Predictive Material Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mit.educredential.net For this compound, the expansion of sophisticated computational models can significantly accelerate the design of new derivatives with tailored properties.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR: These models can establish correlations between the three-dimensional structure of quinoline (B57606) derivatives and their biological activity or material properties. mdpi.comnih.gov This allows for the virtual screening and rational design of new compounds with enhanced efficacy.

Molecular Docking and Dynamics Simulations: These simulations can predict the binding interactions of this compound and its derivatives with biological targets or their organization in materials, providing insights into their mechanism of action and performance. researchgate.netnih.gov

Machine Learning and Artificial Intelligence (AI): The application of AI and machine learning algorithms to large datasets of chemical structures and properties can help to identify novel structural motifs and predict the characteristics of new materials with high accuracy. mit.educredential.net

Computational MethodApplication in this compound Research
3D-QSAR/CoMFA Predict the biological activity of new derivatives based on their 3D structure and electrostatic properties. mdpi.com
Molecular Docking Simulate the interaction with biological targets to understand the mechanism of action. nih.gov
Machine Learning Analyze large datasets to predict material properties and guide the design of new compounds. mit.edu

Design and Synthesis of Tailored Derivatives for Enhanced Functional Properties

The functional properties of this compound can be fine-tuned through the strategic design and synthesis of tailored derivatives. By modifying the substituents on the quinoline core and the ethoxyphenyl group, it is possible to enhance specific characteristics. mdpi.com

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the molecular structure and evaluation of the resulting changes in activity will continue to be a cornerstone of derivative design. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.

Hybrid Molecules: Combining the this compound scaffold with other pharmacophores or functional moieties can result in hybrid compounds with novel or synergistic activities. nih.gov

Integration into Emerging Technologies such as Nanochemistry and Smart Materials

The unique photophysical and chemical properties of quinoline derivatives make them promising candidates for integration into emerging technologies. mdpi.com The future of this compound research will likely see its exploration in fields like nanochemistry and smart materials.

Potential applications include:

Nanoparticle Functionalization: The compound could be used to functionalize nanoparticles for targeted drug delivery or as fluorescent probes in bioimaging.

Organic Light-Emitting Diodes (OLEDs) and Photovoltaics: Quinoline derivatives have shown promise in organic electronics. nih.govnih.gov Further research could explore the potential of this compound in these applications.

Chemosensors: The quinoline scaffold can be designed to selectively bind to specific ions or molecules, making it a potential component of chemosensors for environmental or biological monitoring.

The exploration of this compound is still in its early stages, but the path forward is rich with opportunities. By addressing the challenges in synthesis, analysis, and design, and by embracing interdisciplinary collaborations, the scientific community can unlock the full potential of this promising compound for the benefit of medicine and technology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-ethoxyphenyl 2-quinolinecarboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as condensation of quinoline precursors followed by esterification. Key steps include chlorination using phosphorus oxychloride (POCl₃) and carboxylation with ethyl chloroformate. For example, highlights the use of POCl₃ for introducing chlorine substituents, while details reflux conditions (343 K) in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu) to drive substitutions. Yield optimization requires strict control of temperature (±2°C), anhydrous solvents, and catalytic bases like triethylamine .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal analysis) provides unambiguous confirmation of molecular geometry, as demonstrated in for similar quinoline derivatives. Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., ethoxy peaks at δ 1.2–1.4 ppm for CH₃ and δ 4.0–4.3 ppm for OCH₂), and IR spectroscopy to confirm ester carbonyl stretches (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are common impurities formed during synthesis, and how can they be identified?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-quinolinecarboxylic acid) and by-products from incomplete esterification. Analytical methods like reverse-phase HPLC (C18 column, acetonitrile/water gradient) and GC-MS can isolate and identify these impurities. For instance, used TLC (silica gel, hexane:ethyl acetate 7:3) to monitor reaction progress .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound derivatives?

  • Methodological Answer : SAR studies require targeted substitutions at the quinoline core (e.g., halogenation at C6/C8) or ethoxyphenyl moiety (e.g., introducing electron-withdrawing groups). demonstrates that biphenyl substitutions enhance stability and target interactions. Biological assays (e.g., enzyme inhibition or cytotoxicity screens) paired with computational docking (AutoDock Vina) reveal critical pharmacophores. For example, replacing the ethoxy group with methoxy may alter binding to cytochrome P450 enzymes .

Q. What strategies resolve contradictions between in vitro and in silico data on the compound’s mechanism of action?

  • Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO altering protein conformations) or assay conditions (pH, temperature). Validate computational models (e.g., molecular dynamics simulations in GROMACS) with orthogonal experimental techniques, such as surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. emphasizes replicating studies under standardized conditions (e.g., PBS buffer at pH 7.4) .

Q. How can regioselectivity be controlled during electrophilic substitutions on the quinoline ring?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction media. For nitration, the quinoline N-oxide derivative directs electrophiles to the C5/C8 positions. notes that using acetic anhydride as a solvent enhances C3 substitution in similar esters. Low-temperature conditions (−10°C) and Lewis acids (e.g., BF₃·Et₂O) further refine selectivity .

Q. What computational methods predict binding affinity with biological targets like kinases or GPCRs?

  • Methodological Answer : Molecular docking (Schrödinger Glide) and free-energy perturbation (FEP) calculations assess binding modes and affinity trends. highlights the use of 4-(adamantyl)quinoline derivatives as antituberculosis agents, validated by density functional theory (DFT) to map electrostatic potentials. Cross-validate predictions with crystallographic data (e.g., PDB entries for kinase-ligand complexes) .

Q. How should researchers address variability in reported IC₅₀ values across biological studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line passage number, incubation time) and control for compound purity (≥95% by HPLC). recommends using a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate activity. Meta-analyses of published data (e.g., pIC₅₀ ranges) can identify outliers due to solvent or buffer effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.